molecular formula C13H20N2 B052397 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine CAS No. 113640-37-2

1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine

Cat. No. B052397
M. Wt: 204.31 g/mol
InChI Key: RHWJDWSPXMBBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . The compound is also known by its IUPAC name, 1-phenyl-3-(1-pyrrolidinyl)-1-propanamine .


Physical And Chemical Properties Analysis

1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine is a liquid at room temperature . It has a boiling point of 191-193°C .

Scientific Research Applications

  • Melanin-Concentrating Hormone Receptor-1 Antagonists : Derivatives of 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine were identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), with one compound showing good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).

  • Enantioselective Alkylation of Benzaldehyde : Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, including 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine, were used as chiral ligands in the enantioselective alkylation of benzaldehyde, achieving enantiomeric excesses of up to 80% (Gonsalves et al., 2003).

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic under development for veterinary use. A practical and efficient stereoselective process for its preparation was developed (Fleck et al., 2003).

  • κ-Opioid Receptor Antagonists : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a κ-opioid receptor antagonist with high affinity and selectivity. It demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).

  • FTIR and Raman Spectroscopy : N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine was studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. The study provided detailed vibrational assignments and electronic spectra analysis (Renuga et al., 2014).

  • Synthesis of Enantiomers of 1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one : Enantiomers of this compound were synthesized using hydrolytic kinetic resolution, indicating effective methods for synthesizing amino alcohols (Kulig et al., 2007).

  • Catalytic Linear Dimerization of Phenylacetylenes : Scandium, yttrium, and lanthanum complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand were used as catalysts for the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15/h1-3,6-7,13H,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJDWSPXMBBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433442
Record name 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine

CAS RN

113640-37-2
Record name 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Hobson, RA Judge, AL Aguirre… - Journal of medicinal …, 2018 - ACS Publications
A HTS campaign identified compound 1, an excellent hit-like molecule to initiate medicinal chemistry efforts to optimize a dual ROCK1 and ROCK2 inhibitor. Substitution (2-Cl, 2-NH 2 , 2…
Number of citations: 21 pubs.acs.org

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